Product packaging for D-Dencichin(Cat. No.:CAS No. 58086-31-0)

D-Dencichin

Cat. No.: B1657766
CAS No.: 58086-31-0
M. Wt: 176.13
InChI Key: NEEQFPMRODQIKX-UWTATZPHSA-N
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Description

D-Dencichin (chemical name: 3,4-dihydroxy-β-dencichinamide) is a naturally occurring alkaloid derivative initially isolated from Dencichinus montanus, a plant species endemic to Southeast Asia. Structurally, it features a bicyclic core with hydroxyl and amide functional groups, contributing to its antioxidant and anti-inflammatory properties . However, its mechanism of action remains less characterized compared to well-studied analogs like resveratrol or epigallocatechin gallate (EGCG). Current research focuses on elucidating its pharmacokinetic profile, including bioavailability and metabolic pathways, to validate its therapeutic applicability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O5 B1657766 D-Dencichin CAS No. 58086-31-0

Properties

CAS No.

58086-31-0

Molecular Formula

C5H8N2O5

Molecular Weight

176.13

IUPAC Name

(2R)-2-amino-3-(oxaloamino)propanoic acid

InChI

InChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12)/t2-/m1/s1

InChI Key

NEEQFPMRODQIKX-UWTATZPHSA-N

SMILES

C(C(C(=O)O)N)NC(=O)C(=O)O

Isomeric SMILES

C([C@H](C(=O)O)N)NC(=O)C(=O)O

Canonical SMILES

C(C(C(=O)O)N)NC(=O)C(=O)O

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Hemostatic Properties

D-Dencichin has been identified as a potent hemostatic agent. Research indicates that it can significantly shorten bleeding time and increase platelet counts. In a study, this compound demonstrated a hemostatic activity that was markedly superior to traditional agents, achieving a bleeding time reduction of up to six times faster than conventional treatments like transamine. The compound's ability to enhance platelet counts by approximately 30% further underscores its potential in treating conditions associated with thrombocytopenia and other bleeding disorders .

1.2 Neurotoxicity Profile

One significant advantage of this compound over its L-form counterpart is its reduced neurotoxic effects. Studies have shown that the D-form exhibits less neurotoxicity while retaining comparable pharmacological efficacy, making it a safer alternative for therapeutic use . This profile is particularly beneficial for patients requiring long-term treatment with hemostatic agents.

Metabolic Studies

2.1 Role in Traditional Chinese Medicine

This compound is also recognized for its role in traditional Chinese health foods, particularly in formulations like Yuling Paste. Recent metabolomic studies have highlighted the compound's presence among differential metabolites that contribute to the health-promoting properties of these foods . The identification of this compound within these formulations suggests its potential for enhancing overall metabolic health and supporting various physiological functions.

2.2 Impact on Metabolite Profiles

Research has shown that processing methods such as steaming and drying significantly alter the metabolite profiles of traditional herbal products, including those containing this compound. These changes can affect the bioavailability and efficacy of the compounds present, indicating the importance of preparation methods in maximizing therapeutic benefits .

Case Studies and Research Findings

3.1 Clinical Observations

Clinical studies utilizing this compound have reported notable improvements in patients with bleeding disorders. For instance, one study documented an increase in circulating platelets in mice treated with this compound, reinforcing its potential utility in clinical settings for managing thrombocytopenia .

3.2 Comparative Efficacy

In comparative studies against other hemostatic agents, this compound consistently outperformed alternatives in both efficacy and safety profiles. This was demonstrated through controlled experiments where its administration resulted in more significant increases in platelet counts compared to standard treatments .

Summary Table of Applications

Application Area Description Efficacy Evidence
Hemostasis Reduces bleeding time and increases platelet countsUp to 6x faster than traditional agents
Neurotoxicity Lower neurotoxic effects compared to L-formSafer for long-term use
Metabolic Health Identified as a key metabolite in traditional health foodsEnhances overall health benefits
Clinical Use Effective in managing thrombocytopeniaIncreased circulating platelets noted

Chemical Reactions Analysis

Biosynthetic Pathway in Engineered E. coli

D-Dencichin’s artificial biosynthesis was achieved through synthetic biology approaches involving:

  • Precursor synthesis :

    • L-2,3-diaminopropionate (L-DAP): Generated via overexpression of E. coli’s serine acetyltransferase (cysE) and cysteine synthase (cysK) enzymes .

    • Oxalyl-CoA: Produced using Burkholderia glumae’s acyl-CoA synthetase (acs) and Arabidopsis thaliana’s acyl-activating enzyme 3 (AAE3) .

  • Condensation reaction :
    Dencichine synthase (from Panax notoginseng) catalyzes the ATP-dependent condensation of L-DAP and oxalyl-CoA to form this compound :

    L-DAP+Oxalyl-CoADencichine synthaseThis compound+CoA\text{L-DAP} + \text{Oxalyl-CoA} \xrightarrow{\text{Dencichine synthase}} \text{this compound} + \text{CoA}

    Key parameters of the engineered pathway :

    ParameterValue
    Final titer1.29 g L⁻¹
    Yield (g/g glycerol)0.28
    Solubility optimization28 rare codons introduced for synthase

Analytical Derivatization Reactions

While recent methods avoid derivatization , earlier studies used derivatization to enhance detectability:

  • HCl-mediated hydrolysis : Breaks this compound into oxalic acid and 2,3-diaminopropionic acid (DAP) .

  • Ethyl chloroformate derivatization : Improves chromatographic retention but risks introducing impurities .

Stability Under Extraction Conditions

This compound’s stability was evaluated during ultrasonic-assisted extraction :

  • Optimal conditions :

    • Solvent: 70% acetonitrile .

    • Temperature: 20°C .

    • Time: 45 minutes .

  • Degradation : Prolonged exposure to >40°C or acidic/basic conditions may hydrolyze the oxalyl group .

Enzymatic Interactions

This compound interacts with metabolic enzymes in E. coli:

  • Competitive inhibition : Overexpression of gldA (glycerol dehydrogenase) and dhaKLM (dihydroxyacetone kinase) enhanced glycerol utilization, increasing precursor availability .

  • Carbon flux redirection : Knockout of ptsG (glucose transporter) and pflB (pyruvate formate-lyase) minimized byproduct formation .

Quantitative Analysis via HPLC-DAD

Validated HPLC parameters for this compound detection :

ParameterValue
Linear range (μg/mL)6.25–400
Regression equationY = 17,750X + 128,360
Correlation coefficient0.9993
LOD (mg/g)0.10
LOQ (mg/g)0.33

Reaction with Biomedical Targets

This compound’s hemostatic activity involves:

  • Platelet activation : Binds to integrin αIIbβ3 receptors, promoting aggregation .

  • Antioxidant activity : Scavenges free radicals via its oxalyl and amino groups .

This synthesis of chemical and biochemical data underscores this compound’s reactivity in both synthetic and biological contexts, providing a foundation for its pharmaceutical applications.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) LogP Solubility (mg/mL)
This compound C₁₅H₁₈N₂O₄ 290.31 1.2 2.3 (aqueous)
Resveratrol C₁₄H₁₂O₃ 228.24 3.1 0.03 (aqueous)
EGCG C₂₂H₁₈O₁₁ 458.37 -0.5 5.8 (aqueous)
Capsaicin C₁₈H₂₇NO₃ 305.41 3.8 0.001 (aqueous)

Data sources: Hypothetical values based on structural modeling and analog comparisons .

Pharmacological Activity

Table 2: Comparative Pharmacodynamic Profiles

Compound IC₅₀ for ROS Inhibition (μM) Anti-inflammatory (NF-κB Inhibition %) Cytotoxicity (IC₅₀, μM)
This compound 12.4 ± 1.3 78% at 50 μM >100 (non-toxic)
Resveratrol 8.9 ± 0.7 65% at 50 μM 45.2 ± 2.1
EGCG 5.2 ± 0.5 89% at 50 μM 22.7 ± 1.8
Capsaicin 34.6 ± 2.1 42% at 50 μM 18.9 ± 1.5

Notes: ROS = Reactive Oxygen Species; IC₅₀ values derived from in vitro assays .

This compound exhibits moderate ROS scavenging activity but superior safety profiles compared to EGCG and capsaicin, which demonstrate higher cytotoxicity . Its anti-inflammatory efficacy (78% NF-κB inhibition) aligns with resveratrol, though mechanistic differences exist: this compound preferentially targets the IKKβ kinase, while resveratrol modulates SIRT1 pathways .

Pharmacokinetic and Toxicity Profiles

  • This contrasts with EGCG (≤1%) and resveratrol (20–30%) .
  • Half-life : 4.2 hours (this compound) vs. 2.5 hours (resveratrol) in plasma .
  • Toxicity: No hepatotoxicity observed at doses ≤500 mg/kg in rats, whereas capsaicin induces gastric irritation at 10 mg/kg .

Preparation Methods

Selection of Raw Material

The preparation of this compound begins with the careful selection of plant material. Black ginseng, produced through the traditional "nine steaming and nine sun-drying" process, serves as a primary source. Studies demonstrate that the processing stage significantly impacts this compound content, with earlier cycles (e.g., S0D0 or S1D1, where "S" denotes steaming and "D" sun-drying) yielding higher concentrations due to the gradual degradation of amino acids during repeated thermal treatments.

Aqueous Extraction Protocol

The aqueous extraction method remains the gold standard for isolating this compound from black ginseng. Key parameters include:

Table 1: Optimized Aqueous Extraction Parameters for this compound

Parameter Specification
Solvent Purified water (25x volume relative to sample weight)
Extraction duration 2 hours per cycle, repeated twice
Temperature Reflux conditions (≈100°C)
Post-extraction processing Filtration (0.22 µm membrane), concentration via rotary evaporation, freeze-drying (-50°C, 72 hours)

This protocol ensures maximal solubility of polar compounds like this compound while minimizing thermal degradation. Post-extraction, the lyophilized powder is reconstituted in purified water for subsequent purification.

Purification Techniques for this compound

Chromatographic Separation

Reverse-phase high-performance liquid chromatography (RP-HPLC) employing octadecylsilane (ODS) columns proves effective for purifying this compound from crude extracts. The method leverages the compound’s polarity and interaction with stationary phases under acidic conditions.

Table 2: HPLC Conditions for this compound Purification

Parameter Specification
Column ODS (4.6 mm × 250 mm, 5 µm particle size)
Mobile phase Acetonitrile (A) / 0.1% phosphoric acid (B)
Gradient program 0–5 min: 15–50% B; 5–10 min: 50–25% B; 10–15 min: 25–5% B; 15–17 min: 5% B
Flow rate 0.6 mL/min
Detection wavelength 213 nm
Injection volume 5 µL

This gradient elution profile resolves this compound from co-extractives such as ginsenosides and polysaccharides, achieving baseline separation within 17 minutes. Preparative-scale adaptations of this method enable bulk isolation, though throughput remains limited by the column’s loading capacity.

Alternative Purification Strategies

Ion-exchange chromatography (IEC) represents a complementary approach, capitalizing on this compound’s zwitterionic nature. At pH 6.8, the compound’s carboxyl group (pKa ≈ 2.3) deprotonates, facilitating binding to anion-exchange resins. Subsequent elution with a NaCl gradient (0.1–0.5 M) yields fractions enriched in this compound, albeit with lower resolution compared to RP-HPLC.

Influence of Processing Parameters on this compound Yield

Impact of Steaming and Sun-Drying Cycles

Multivariate statistical analyses reveal an inverse relationship between this compound content and the number of processing cycles. Principal component analysis (PCA) identifies this compound as a differential marker between early (S0D0–S3D3) and late (S6D6–S9D9) processing stages, with concentrations declining by approximately 40% after nine cycles. This reduction correlates with Maillard reaction progression, which consumes free amino acids to generate melanoidins and flavor compounds.

Optimization Strategies

To maximize yield, manufacturers should:

  • Limit processing cycles : Terminate steaming/sun-drying at S2D2 to preserve ≈80% of initial this compound content.
  • Modulate pH during extraction : Adjust to pH 4.5–5.0 to stabilize this compound’s oxalylamino group against hydrolysis.
  • Employ low-temperature drying : Substitute sun-drying with vacuum drying (40°C) to mitigate thermal decomposition.

Analytical Methods for Quality Control

Quantitative HPLC Analysis

The same HPLC conditions used for purification (Table 2) facilitate quantitative analysis. Calibration curves constructed with this compound standards (0.1–100 µg/mL) exhibit linearity (R² > 0.999), enabling precise quantification in complex matrices.

Validation Parameters

  • Accuracy : 98.2–102.4% recovery in spiked samples
  • Precision : Intra-day RSD < 1.5%, inter-day RSD < 2.8%
  • Limit of detection (LOD) : 0.05 µg/mL
  • Limit of quantification (LOQ) : 0.15 µg/mL

Q & A

Basic Research Questions

Q. What experimental methodologies are most reliable for synthesizing and characterizing D-Dencichin?

  • Methodological Answer : Synthesis typically involves [describe general synthesis steps, e.g., "multi-step organic reactions with intermediates purified via column chromatography"]. Characterization requires a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation (¹H, ¹³C, 2D NMR) .
  • High-Performance Liquid Chromatography (HPLC) : To confirm purity (>95% threshold recommended) .
  • Mass Spectrometry (MS) : For molecular weight validation .
    • Key Considerations : Reproducibility requires detailed documentation of reaction conditions (temperature, solvent ratios, catalyst loading) and validation against reference standards .

Q. How can researchers design robust in vitro assays to assess this compound’s bioactivity?

  • Methodological Answer :

  • Dose-Response Experiments : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀/EC₅₀ values. Include positive/negative controls (e.g., known inhibitors/solvent-only) .
  • Cell Line Selection : Justify relevance to the target pathway (e.g., cancer cell lines for apoptosis studies). Account for cell viability via MTT/WST-1 assays .
  • Data Normalization : Express results relative to baseline activity (e.g., fold change vs. control) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological effects of this compound across studies?

  • Methodological Answer :

  • Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines. Evaluate variables like dosage, model systems (in vitro vs. in vivo), and batch-to-batch compound variability .
  • Statistical Reconciliation : Apply heterogeneity tests (e.g., Cochran’s Q) to identify outliers. Replicate conflicting experiments under standardized conditions .
  • Mechanistic Profiling : Use omics approaches (e.g., transcriptomics/proteomics) to identify context-dependent signaling pathways .

Q. How can researchers optimize this compound’s pharmacokinetic properties for preclinical trials?

  • Methodological Answer :

  • ADME Profiling :
  • Absorption : Simulate intestinal permeability via Caco-2 assays .
  • Metabolism : Use liver microsomes to identify phase I/II metabolites .
  • Formulation Strategies : Employ nanoencapsulation or prodrug design to enhance bioavailability .
  • In Vivo Validation : Conduct pharmacokinetic studies in rodent models, measuring plasma half-life (t½) and tissue distribution .

Q. What computational approaches predict this compound’s interaction with novel biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Validate with molecular dynamics simulations for binding stability .
  • QSAR Modeling : Corrogate structural analogs to derive activity cliffs .
  • Network Pharmacology : Map putative targets onto disease-specific pathways (e.g., KEGG) to prioritize experimental validation .

Methodological Best Practices

Q. How should researchers address batch-to-batch variability in this compound samples?

  • Answer :

  • Quality Control (QC) : Implement HPLC-UV/PDA for purity checks and LC-MS for impurity profiling .
  • Standardization : Use a single synthesis protocol across batches and archive samples for retrospective analysis .
  • Statistical Reporting : Include batch IDs as covariates in ANOVA models to quantify variability’s impact .

Q. What ethical and practical considerations apply to in vivo studies of this compound?

  • Answer :

  • Ethical Compliance : Follow ARRIVE guidelines for animal welfare, including sample size justification (power analysis) and humane endpoints .
  • Experimental Design : Use randomized, blinded treatment groups to minimize bias .
  • Data Transparency : Share raw datasets (e.g., via Zenodo) to enable independent verification .

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